molecular formula C19H16ClNO4S B1662810 GPR120 modulator 1 CAS No. 1050506-75-6

GPR120 modulator 1

Cat. No. B1662810
M. Wt: 389.9 g/mol
InChI Key: FONSSTYHKIFEBM-UHFFFAOYSA-N
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Description

GPR120 modulator 1 is a modulator of the G protein-coupled receptor 120 (GPR120), which is extracted from patent US8394841B2 . It can be used for the research of diseases associated with abnormal or deregulated GPR120, such as diabetes .


Physical And Chemical Properties Analysis

GPR120 modulator 1 has a molecular weight of 389.85 and a molecular formula of C19H16ClNO4S . It appears as a solid and is white to off-white in color . It is soluble in DMSO .

Scientific Research Applications

Potential in Type 2 Diabetes and Metabolic Diseases

GPR120, as a receptor of unsaturated long-chain fatty acids, has been identified to play roles in GLP-1 secretion, insulin sensitization, and anti-obesity effects. It emerges as a potential target for the treatment of type 2 diabetes and metabolic diseases. The discovery of potent and selective GPR120 agonists is significant in this regard (Shimpukade et al., 2012).

Role in Osteoclast Development

GPR120 is involved in the regulation of osteoclast differentiation, survival, and function. Its activation suppresses receptor activator of NF‐κB ligand (RANKL)‐induced osteoclast differentiation and affects various signaling pathways, thus being a potential therapeutic target for bone‐destructive diseases (Kim et al., 2016).

Preventing Insulin Resistance and Protecting Pancreatic Islet Function

GPR120 activation directly or indirectly inhibits inflammation, modulates hormone secretion, and regulates lipid/glucose metabolism, which helps in preventing obesity and diabetes. This review underlines the roles of GPR120 in preventing insulin resistance and protecting pancreatic islet function (Zhang & Leung, 2014).

Anti-Inflammatory and Insulin-Sensitizing Effects

GPR120 mediates anti-inflammatory and insulin-sensitizing effects in adipose and macrophages. These benefits suggest GPR120 agonists as a potential treatment for obesity, type 2 diabetes mellitus (T2DM), and other metabolic syndromes. The discovery of β-arrestin biased GPR120 agonists is important for developing selective therapeutics (Zhang & Macielag, 2020).

Regulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

GPR120 is implicated in mediating free fatty acid-stimulated GLP-1 secretion. The study of GPR120-specific agonists and their structure-activity relationships is crucial for the development of novel therapeutics targeting this pathway (Sun et al., 2010).

Modulation of Inflammatory Effects in Adipocytes

The pro-/anti-inflammatory effects of different fatty acids on human visceral adipocytes involve GPR120. Understanding these effects is important, especially in obesity, a state with chronic inflammation (Rodríguez‐Pacheco et al., 2017).

Role in Sensing Dietary Fat and Control of Energy Balance

GPR120 plays a key role in sensing dietary fat and controlling energy balance. Its expression shows significant changes in the gut of diet-induced-obese rats and affects GLP-1 secretion (Paulsen et al., 2014).

As an Omega-3 Fatty Acid Receptor

GPR120 functions as an omega-3 FA receptor/sensor and mediates broad anti-inflammatory effects, influencing insulin sensitivity and playing a role in treating diabetes (Oh et al., 2010).

Future Directions

GPR120 modulator 1 could potentially be used in the treatment of diseases associated with abnormal or deregulated GPR120, such as diabetes . Future research could focus on the development of specific approaches, such as GPR120-arrestin chimeras or GPR120 ligands with exclusive bias properties . Additionally, the role of GPR120 in diseases like obesity and type 2 diabetes makes it a promising target for future therapeutic strategies .

properties

IUPAC Name

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-12-8-13(6-7-17(12)25-10-19(22)23)24-9-18-21-16(11-26-18)14-4-2-3-5-15(14)20/h2-8,11H,9-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONSSTYHKIFEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648431
Record name (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR120 modulator 1

CAS RN

1050506-75-6
Record name (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of {4-[4-(2-chloro-phenyl)-thiazol-2-ylmethoxy]-2-methyl-phenoxy}-acetic acid methyl ester from Step C is treated with a solution of 1 M LiOH in H2O (1 mL), and the mixture is stirred for 12 h at rt. The mixture is acidified with 1 M HCl (1.2 mL) and extracted into EtOAc (20 mL). The organic layer is dried (MgSO4), filtered, concentrated and purified on reverse phase HPLC (H2O/MeCN gradient) to afford the title compound F1 as a white solid: MS calcd. for C19H17ClNO4S (M+H+) 390.0. found 390.0.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
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Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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